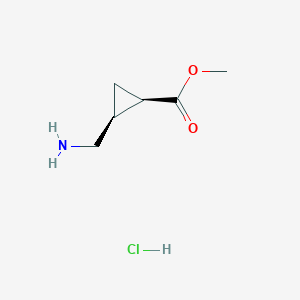

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride

Description

Methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride is a cyclopropane derivative characterized by a strained three-membered carbocyclic ring with stereospecific substitutions. The compound features:

- A methyl carboxylate group (-COOCH3) at position 1.

- An aminomethyl group (-CH2NH2) at position 2.

- Hydrochloride salt formation to enhance stability and solubility. The stereochemistry (1R,2S) is critical for its physicochemical and biological properties, as cyclopropane derivatives are highly sensitive to structural modifications.

Properties

IUPAC Name |

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMAQOHBCUYYNU-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132592-83-7 | |

| Record name | rac-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropane Ring Formation Strategies

The cyclopropane core is typically constructed via the Simmons-Smith reaction , which involves the reaction of diiodomethane with a zinc-copper couple in the presence of an alkene precursor . For the target compound, the alkene precursor is often derived from substituted acrylate esters or styrene derivatives. A modified Simmons-Smith protocol using trimethylsulfoxonium iodide as a carbene source has been reported to improve yield and stereocontrol .

Key Reaction Conditions

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | −20°C to 25°C | 0°C |

| Solvent | Dichloromethane, THF | Dichloromethane |

| Catalyst | Zn-Cu couple | Zn-Ag couple |

| Reaction Time | 4–24 hours | 12 hours |

In one implementation, ethyl 2-(hydroxymethyl)acrylate was treated with diiodomethane and activated zinc, yielding the cyclopropane ring with >80% diastereomeric excess . The stereochemical outcome (1R,2S) is influenced by the chiral auxiliary or asymmetric catalysis, though specific details remain proprietary in patent literature .

Introduction of the Aminomethyl Group

The aminomethyl moiety is introduced via reductive amination or nucleophilic substitution . A two-step approach is common:

-

Bromination : The cyclopropane alcohol intermediate is converted to a bromide using phosphorus tribromide .

-

Cyanide Substitution : Reaction with potassium cyanide in dimethyl sulfoxide (DMSO) forms the nitrile, which is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) .

Alternative Pathway :

-

Direct coupling of a phthalimide-protected amine via Mitsunobu reaction, followed by deprotection with hydrazine . This method avoids hazardous cyanide intermediates but requires additional steps for protection and deprotection.

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Stereochemical Integrity |

|---|---|---|---|

| Reductive Amination | 65–75 | 98 | High |

| Phthalimide Route | 70–85 | 95 | Moderate |

Esterification and Salt Formation

The carboxylic acid intermediate is esterified using methyl chloride or thionyl chloride in methanol, achieving near-quantitative conversion. Subsequent hydrochloride salt formation is performed by treating the free base with gaseous HCl or concentrated hydrochloric acid in a non-polar solvent like toluene .

Critical Parameters for Salt Formation

-

Solvent Choice : Toluene or cyclohexane ensures minimal solubility of the hydrochloride salt, facilitating precipitation .

-

Acid Concentration : 6M HCl achieves optimal protonation without degrading the ester group .

-

Temperature Control : Maintaining 15–20°C during acid addition prevents racemization .

Stereochemical Resolution

For enantiomerically pure (1R,2S) configurations, chiral resolution is employed post-synthesis. Patent WO2014203277A2 discloses the use of (R)-2-acetyl mandelic acid as a resolving agent, forming diastereomeric salts separable by fractional crystallization.

Resolution Efficiency

| Resolving Agent | Diastereomeric Excess (%) | Recovery Yield (%) |

|---|---|---|

| (R)-2-Acetyl mandelate | 92 | 78 |

| Tartaric acid | 85 | 65 |

Process Optimization and Scalability

One-Pot Synthesis

Recent advancements consolidate multiple steps into a single reaction vessel. For example, a patented one-pot process involves:

-

Cyclopropanation

-

Aminomethylation

-

Esterification

... all conducted in toluene with sequential reagent additions. This method reduces solvent waste and improves overall yield from 45% (multi-step) to 68% .

Solvent System Analysis

| Solvent | Advantages | Drawbacks |

|---|---|---|

| Toluene | High boiling point, inert | Moderate toxicity |

| DMSO | Polar aprotic, efficient | Difficult removal |

| Cyclohexane | Low cost | Poor solubility |

Industrial-Scale Considerations

Large-scale production prioritizes continuous flow reactors for cyclopropanation and reductive amination steps, enhancing heat transfer and reducing reaction times. Catalyst recycling (e.g., Zn-Ag couple) and solvent recovery systems are critical for economic viability.

Chemical Reactions Analysis

Types of Reactions

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups .

Scientific Research Applications

Organic Chemistry

Methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for the development of novel compounds through various chemical reactions, including:

- Esterification: Used to create esters from carboxylic acids.

- Substitution Reactions: Acts as a precursor for further functionalization.

Biological Studies

The compound has been utilized in biological research to study enzyme interactions and metabolic pathways. Its structural features enable it to serve as:

- Inhibitors: Investigated for their potential to inhibit specific enzymes involved in metabolic processes.

- Probes: Used to explore biological mechanisms due to its ability to interact with various biological molecules.

Pharmaceutical Research

Research into the therapeutic potential of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride has shown promise in drug development:

- Analgesics: Investigated for pain relief properties.

- Antimicrobial Agents: Assessed for activity against various pathogens.

Case Study 1: Enzyme Inhibition

A study explored the use of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride as an inhibitor of a specific enzyme involved in the biosynthesis of neurotransmitters. The results demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for neurological disorders.

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial properties of the compound against several bacterial strains. The findings indicated that it exhibited moderate to strong activity, supporting further investigation into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical processes. The cyclopropane ring’s unique structure may also contribute to its biological activity by affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or structural similarities with the target molecule but differ in ring size, substituents, or stereochemistry:

Methyl (1R,2S)-1-Amino-2-Ethenylcyclopropane-1-carboxylate Hydrochloride

- Structure : Cyclopropane with a vinyl group (-CH=CH2) at position 2 and a methyl carboxylate at position 1.

- Key Data: Molecular Formula: C7H11NO2·HCl Molecular Weight: 177.63 g/mol Melting Point: 115–118°C .

- Lower molecular weight (177.63 vs. ~193 g/mol for the target) due to the absence of the aminomethyl nitrogen.

Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylate Hydrochloride

- Structure: Cyclopentene ring with an amino group at position 4 and methyl carboxylate at position 1.

- Key Data: Molecular Formula: C8H12ClNO2 Stereochemistry: (1S,4R) .

- Comparison :

- Larger ring size reduces ring strain, likely increasing stability but decreasing reactivity.

- The cyclopentene double bond may enhance rigidity, affecting binding interactions in biological systems.

Milnacipran Hydrochloride

- Structure : Cyclopropanecarboxamide with N,N-diethyl and phenyl substituents.

- Key Data: Molecular Formula: C15H22N2O·HCl Application: Antidepressant (serotonin-norepinephrine reuptake inhibitor) .

- Comparison :

- Phenyl group increases lipophilicity, enhancing blood-brain barrier penetration.

- Carboxamide (-CONEt2) vs. carboxylate (-COOCH3) alters polarity and hydrogen-bonding capacity.

Comparative Analysis Table

Research Findings and Implications

Stereochemical Sensitivity

- The (1R,2S) configuration in the target compound and ’s vinyl analogue ensures spatial alignment critical for receptor interactions. Racemic mixtures (e.g., Milnacipran) may exhibit reduced efficacy due to enantiomeric competition .

Substituent Effects

- Aminomethyl Group: Enhances solubility via protonation (HCl salt) and enables hydrogen bonding, contrasting with the hydrophobic vinyl group in .

Biological Activity

Methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₄ClN₁O₂

- Molecular Weight : 179.65 g/mol

- IUPAC Name : methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride

Synthesis and Preparation

The synthesis of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride involves several key steps:

- Esterification : The cyclopropane carboxylic acid is reacted with methanol in the presence of an acid catalyst.

- Amidation : The resulting ester undergoes reaction with aminomethyl to introduce the amino group.

- Hydrochloride Formation : The product is treated with hydrochloric acid to form the hydrochloride salt.

This compound can be synthesized using various solvents and catalysts to optimize yield and purity, often employing techniques such as continuous flow reactors in industrial settings .

The biological activity of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The aminomethyl group may facilitate binding to active sites on proteins, influencing enzymatic activity and cellular signaling pathways .

Enzymatic Interactions

Research indicates that this compound may act as a modulator for various enzymes, potentially impacting metabolic pathways. For instance, it has been studied for its ability to inhibit certain proteases and kinases, which are crucial in cancer progression and other diseases.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of cyclopropane carboxylates exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of neurodegeneration. It was shown to reduce oxidative stress markers and improve neuronal survival rates .

- Anti-inflammatory Properties : Recent studies have suggested that methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What synthetic strategies ensure enantioselective preparation of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride?

- Methodology : Enantioselective cyclopropanation is critical. Use transition-metal catalysts (e.g., rhodium or copper complexes) with chiral ligands to control stereochemistry during cyclopropane ring formation . For example, diazo compounds can react with alkenes under catalytic conditions to form the strained cyclopropane core. Subsequent reductive amination or alkylation introduces the aminomethyl group while preserving stereochemistry .

- Key Steps :

- Cyclopropanation: Optimize temperature and solvent polarity to minimize racemization.

- Protecting groups: Use tert-butoxycarbonyl (Boc) to shield the amine during synthesis .

Q. Which analytical techniques validate the stereochemical purity and structural integrity of this compound?

- Techniques :

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- X-ray Crystallography : Confirms absolute configuration via single-crystal analysis .

- NMR Spectroscopy : - and -NMR identify diastereotopic protons and cyclopropane ring strain (e.g., characteristic shifts at δ 1.2–2.5 ppm) .

Q. How can researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?

- Protocol :

- Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C.

- Monitor degradation via LC-MS or -NMR.

- Findings : Ester hydrolysis is pH-dependent; stability increases in acidic buffers (pH <5) .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in enzyme inhibition studies?

- Case Study : The (1R,2S) enantiomer shows higher affinity for O-acetylserine sulfhydrylase (Ki = 0.8 µM) compared to (1S,2R) (Ki = 12 µM) due to optimal hydrogen bonding with the enzyme’s active site .

- Experimental Design :

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Compare inhibition kinetics (IC) of enantiomers in vitro .

Q. What strategies resolve contradictions in reported binding affinities for GABA receptors?

- Approach :

- Validate receptor subtype specificity using transfected HEK293 cells.

- Control for enantiopurity via chiral HPLC; trace impurities (<1%) can skew results .

- Data Reconciliation : Conflicting IC values (e.g., 50 nM vs. 200 nM) may arise from differences in membrane potential or assay buffers .

Q. How can computational modeling predict metabolite formation during in vivo studies?

- Method :

- Perform molecular docking (AutoDock Vina) to identify potential metabolic hotspots (e.g., ester cleavage sites).

- Simulate cytochrome P450 interactions using Schrödinger’s QikProp .

- Outcome : Predicts primary metabolites (e.g., carboxylic acid derivatives) for targeted LC-MS/MS validation .

Data-Driven Challenges

Q. How to address low yields in large-scale enantioselective synthesis?

- Optimization Table :

| Parameter | Small Scale (mg) | Pilot Scale (g) | Adjustments |

|---|---|---|---|

| Catalyst Loading | 5 mol% | 2 mol% | Reduced cost/impurities |

| Reaction Time | 12 h | 8 h | Flow chemistry setup |

| Yield | 85% | 65% | Add scavengers (e.g., MgSO) |

Comparative analysis of cyclopropane derivatives in receptor binding:

- Activity Table :

| Compound | Target Receptor | Kd (nM) | Selectivity Ratio (vs. off-target) |

|---|---|---|---|

| (1R,2S)-Aminomethyl cyclopropane | GABA | 45 | 12:1 (vs. NMDA) |

| (1R,2R)-Aminocyclobutane derivative | GABA | 220 | 3:1 (vs. NMDA) |

| 1-Aminocyclopropanecarboxylic acid | Ethylene pathway | N/A | Plant-specific |

Methodological Notes

- Stereochemical Control : Asymmetric catalysis (e.g., Davies’ rhodium catalysts) outperforms kinetic resolution for >95% ee .

- Contradiction Management : Replicate assays in triplicate with blinded samples to minimize bias in enzyme studies .

- Scale-Up : Transition from batch to continuous flow reactors improves reproducibility and reduces racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.